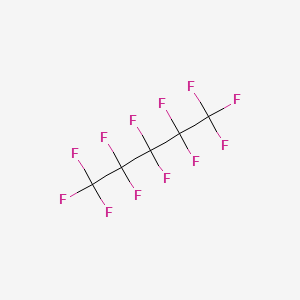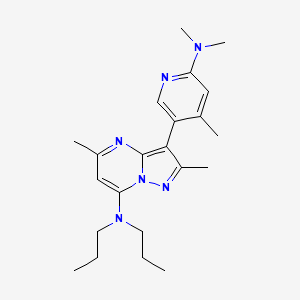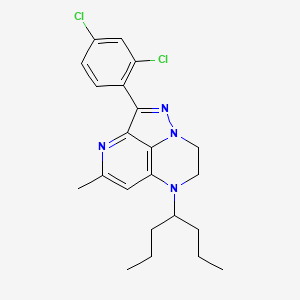
ドデカフルオロペンタン
概要
説明
It is a liquid that boils at slightly over room temperature . Perflenapent has several biomedical applications, including its use as a propellant for pressurized metered dose inhalers, a gas core in microbubble ultrasound contrast agents, and in occlusion therapy via the conversion of nanometer liquid droplets into micrometer-sized gas microbubbles .
科学的研究の応用
Perflenapent has a wide range of scientific research applications:
Chemistry: Used as a solvent and in various chemical reactions due to its inert nature.
Biology: Utilized in biological studies as a contrast agent in ultrasound imaging.
Medicine: Employed in occlusion therapy and as a propellant in inhalers.
Industry: Used in the production of specialized materials and as a coolant in electronic devices
作用機序
Dodecafluoropentane, also known as Perfluoropentane or Perflenapent, is a fluorocarbon and the fluorinated analogue of pentane . It has several biomedical applications due to its unique properties .
Target of Action
It has been used in various biomedical applications, including as a propellant for pressurized metered dose inhalers, a gas core in microbubble ultrasound contrast agents, and in occlusion therapy via the conversion of nanometer liquid droplets into micrometer-sized gas microbubbles .
Mode of Action
It is known that Dodecafluoropentane, in the form of 250 nm nanodroplets, can swell modestly to accept and carry large amounts of oxygen in the body at temperatures above 29 °C . Its small particle size allows oxygen delivery even into hypoxic tissue unreachable by erythrocytes .
Pharmacokinetics
It is known that dodecafluoropentane has a very short blood half-life of 145±017 minutes . The mean blood clearance is 78.5±24.9 ml/min/kg .
Result of Action
The result of Dodecafluoropentane’s action is primarily related to its oxygen-carrying capacity. It has been used in pre-hospital resuscitation, where it was found to decrease ischemic stroke infarct volumes .
Action Environment
The action of Dodecafluoropentane can be influenced by environmental factors such as temperature. It swells to accept and carry oxygen at temperatures above 29 °C
生化学分析
Biochemical Properties
Dodecafluoropentane plays a significant role in biochemical reactions due to its unique properties. It is highly hydrophobic and lipophobic, allowing it to dissolve large volumes of gases. This characteristic makes it an excellent candidate for oxygen transport and delivery in various biomedical applications. Dodecafluoropentane interacts with several biomolecules, including enzymes and proteins involved in oxygen transport and delivery. For instance, it has been used in the form of emulsions to enhance oxygenation in hypoxic tissues, thereby interacting with hemoglobin and other oxygen-carrying proteins .
Cellular Effects
Dodecafluoropentane has been shown to influence various cellular processes. In studies involving glioblastoma multiforme, a type of brain tumor, dodecafluoropentane emulsion was used as a radiosensitizer, enhancing the effectiveness of radiotherapy by improving oxygenation in hypoxic tumor cells . Additionally, in a murine model of acute lung injury, dodecafluoropentane improved oxygen saturation and reduced inflammatory cell counts in bronchoalveolar lavage fluid . These effects suggest that dodecafluoropentane can modulate cell signaling pathways and gene expression related to oxygen transport and inflammatory responses.
Molecular Mechanism
The molecular mechanism of dodecafluoropentane involves its ability to dissolve and transport gases, particularly oxygen. When used in emulsions, dodecafluoropentane can enhance oxygen delivery to hypoxic tissues, thereby improving cellular respiration and reducing hypoxia-induced damage . This mechanism is particularly beneficial in conditions such as glioblastoma multiforme and acute lung injury, where improved oxygenation can enhance therapeutic outcomes. Dodecafluoropentane’s interaction with oxygen-carrying proteins and its ability to form stable emulsions are key factors in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dodecafluoropentane have been observed to change over time. Studies have shown that dodecafluoropentane emulsions can maintain their stability and effectiveness in oxygen delivery for extended periods. For example, in a murine model of acute lung injury, repeated administration of dodecafluoropentane emulsion resulted in sustained improvements in oxygen saturation over several hours . Additionally, the compound’s stability and degradation were monitored, showing that it remains effective in delivering oxygen without significant degradation over the course of the experiments .
Dosage Effects in Animal Models
The effects of dodecafluoropentane vary with different dosages in animal models. In studies involving acute lung injury, different dosages of dodecafluoropentane emulsion were administered to mice, and the results showed dose-dependent improvements in oxygen saturation and reductions in inflammatory cell counts . Higher doses of dodecafluoropentane were associated with greater therapeutic effects, but also with an increased risk of adverse effects such as delayed radiation necrosis in glioblastoma patients . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
Dodecafluoropentane is not metabolized in the traditional sense, as it is a stable fluorocarbon compound. Instead, it is primarily excreted unchanged from the body. Its involvement in metabolic pathways is limited to its role in oxygen transport and delivery. Dodecafluoropentane emulsions facilitate the transport of oxygen to hypoxic tissues, thereby supporting cellular respiration and metabolic processes that depend on adequate oxygen supply .
Transport and Distribution
Dodecafluoropentane is transported and distributed within cells and tissues primarily through its emulsified form. When administered intravenously, dodecafluoropentane emulsion is distributed to various tissues, including the brain, lungs, liver, and kidneys . The compound’s ability to dissolve and transport oxygen allows it to enhance oxygenation in these tissues, particularly in hypoxic conditions. Studies have shown that dodecafluoropentane can accumulate in specific tissues, providing targeted oxygen delivery and therapeutic effects .
Subcellular Localization
The subcellular localization of dodecafluoropentane is primarily within the cytoplasm, where it can interact with oxygen-carrying proteins and other biomolecules involved in cellular respiration. Due to its hydrophobic and lipophobic nature, dodecafluoropentane does not readily cross cellular membranes but remains within the cytoplasmic compartment. This localization allows it to effectively deliver oxygen to mitochondria and other organelles involved in energy production .
準備方法
Perflenapent can be synthesized through a process known as fluorination, where hydrogen atoms in pentane are replaced with fluorine atoms. This can be achieved using various fluorinating agents under controlled conditions. Industrial production methods often involve the use of electrochemical fluorination or direct fluorination techniques .
化学反応の分析
Perflenapent is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: Perflenapent can be oxidized using strong oxidizing agents, although this is not common due to the stability of the carbon-fluorine bonds.
Reduction: Reduction reactions are also rare for perflenapent due to its stability.
類似化合物との比較
Perflenapent is unique due to its high fluorine content and stability. Similar compounds include:
Perfluorohexane: Another fluorocarbon with similar properties but a longer carbon chain.
Perfluorobutane: A shorter-chain fluorocarbon with similar applications in imaging and as a solvent.
Perfluorooctane: Known for its use in electronic cooling and as a surfactant
Perflenapent stands out due to its optimal balance of boiling point, stability, and biomedical applications.
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F12/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCBUSHGCBERSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F12 | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046613 | |
| Record name | Perflenapent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Strem Chemicals MSDS] | |
| Record name | Perfluoropentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16468 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
678-26-2 | |
| Record name | Perfluoropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=678-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflenapent [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflenapent | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perflenapent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecafluoropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLENAPENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483AU1Y5CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1676986.png)


![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B1676989.png)

![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)



